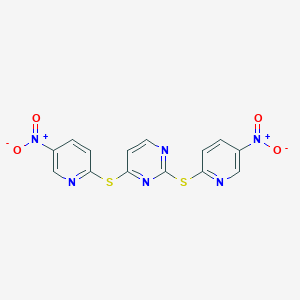
2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine, also known as BNPS-skatole, is a chemical compound that has been widely used in scientific research. This molecule is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play an important role in the regulation of cellular signaling pathways.
Wirkmechanismus
2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine acts as a competitive inhibitor of PTPs by binding to the active site of these enzymes. This binding prevents the dephosphorylation of tyrosine residues on target proteins, leading to the activation of downstream signaling pathways. The specificity of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine for PTPs has been demonstrated in several studies, and its potency as an inhibitor has been shown to be comparable to other PTP inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine have been extensively studied in vitro and in vivo. In vitro studies have shown that 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine can inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine can inhibit tumor growth in mouse models of cancer. Additionally, 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine has been shown to improve glucose tolerance in diabetic mice by enhancing insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine in lab experiments is its specificity for PTPs. This allows researchers to selectively study the function of these enzymes without affecting other cellular processes. Additionally, 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine has been shown to be stable in solution and can be easily synthesized in the lab. However, one limitation of using 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine in scientific research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine. Additionally, the use of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine in combination with other drugs or therapies may enhance its efficacy in treating diseases such as cancer and diabetes. Finally, the development of new experimental techniques and assays may allow for a better understanding of the function of PTPs and their role in disease pathology.
Synthesemethoden
The synthesis of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine involves the reaction of 2,4-dichloropyrimidine with 2-mercaptopyridine-5-carboxylic acid in the presence of a base. The resulting product is then treated with nitric acid to form the nitro derivative, which is subsequently reduced to yield 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine has been widely used in scientific research as a tool to study the function of PTPs. PTPs are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders. Therefore, the development of PTP inhibitors such as 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine has been of great interest to researchers.
Eigenschaften
Produktname |
2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine |
|---|---|
Molekularformel |
C14H8N6O4S2 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2,4-bis[(5-nitropyridin-2-yl)sulfanyl]pyrimidine |
InChI |
InChI=1S/C14H8N6O4S2/c21-19(22)9-1-3-11(16-7-9)25-13-5-6-15-14(18-13)26-12-4-2-10(8-17-12)20(23)24/h1-8H |
InChI-Schlüssel |
PTUFIIFGDLKSBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NC(=NC=C2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NC(=NC=C2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2Z)-2-[[2-(2,6-diethylphenyl)hydrazinyl]methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215047.png)
![3-({[(Tert-butylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215051.png)
![N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide](/img/structure/B215052.png)
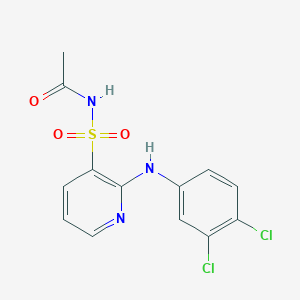
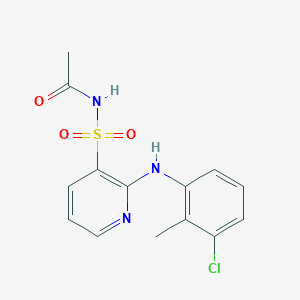
![N-acetyl-4-[(3,4-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215055.png)
![N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215056.png)
![1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine](/img/structure/B215057.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide](/img/structure/B215058.png)
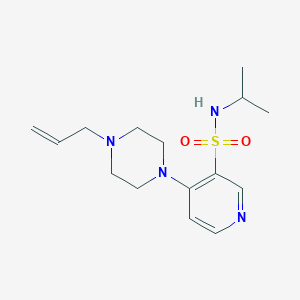
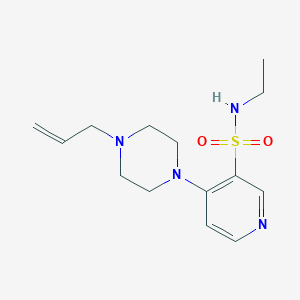
![2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215065.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215069.png)
![3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid](/img/structure/B215071.png)